(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-cyclopropyl-3-methyloxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(6-10)4-5-11-8(9)7-2-3-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJRFSLOZVOECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C2CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the oxolane ring: The starting material, a cyclopropyl ketone, undergoes a cyclization reaction with a suitable reagent to form the oxolane ring.
Introduction of the methyl group: The oxolane intermediate is then subjected to a methylation reaction using a methylating agent such as methyl iodide.
Amination: The methylated oxolane is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₉H₁₇ClN₂O
- Molecular Weight: 192.70 g/mol
- Structural Characteristics: The compound features a cyclopropyl group and a methanamine moiety, contributing to its unique reactivity and biological properties.
Medicinal Chemistry
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride is primarily studied for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Uses:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Its ability to disrupt microbial cell wall synthesis could position it as a lead compound in developing new antibiotics, particularly against resistant strains.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Klebsiella pneumoniae | 15.6 μg/mL |
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other known sulfonamide derivatives. Its mechanism of action likely involves competitive inhibition at enzyme active sites.
Mechanism of Action:
- Target Enzymes: It may inhibit enzymes like dihydropteroate synthase, affecting folate synthesis in bacteria and potentially leading to bacterial growth inhibition.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules.
Synthetic Applications:
- Building Block: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Antimicrobial Efficacy Study
A study evaluated the compound's effectiveness against clinical isolates of bacteria, confirming its bactericidal action and potential as a treatment option for infections caused by resistant strains.
Biofilm Disruption Research
Research demonstrated that this compound could significantly reduce biofilm formation in MRSA strains, suggesting its utility in managing biofilm-associated infections.
Synthetic Accessibility Analysis
The synthesis of this compound can be achieved through various methods, reflecting its versatility for further chemical modifications aimed at enhancing biological activity.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Thiazole Derivatives
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)
- Molecular Formula : C₁₀H₉ClN₂S·HCl (MW: 261.17)
- Key Features : Contains a chlorophenyl-substituted thiazole ring.
- Physical Properties : Higher melting point (268°C ) and molecular weight compared to the target compound.
- Applications : Thiazole derivatives are commonly explored for antimicrobial or anticancer activity due to aromatic heterocycle reactivity .
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate (CAS: 690632-12-3) Molecular Formula: C₁₀H₉ClN₂S·HCl·H₂O (MW: 279.18) Key Differences: Monohydrate form reduces stability (mp: 203–204°C) and increases molecular weight. The 3-chlorophenyl group may alter electronic properties compared to the 4-chloro isomer .
Oxazole Derivative
- (2-Cyclopropyl-1,3-oxazol-5-yl)methanamine
- Molecular Formula : C₈H₁₂N₂O (MW: 155.13)
- Key Features : Oxazole core (unsaturated five-membered ring with O and N) instead of oxolane.
- Implications : The unsaturated oxazole may enhance π-π stacking interactions in drug-receptor binding but reduce conformational flexibility compared to the saturated oxolane in the target compound .
Substituted Phenylmethanamine Derivatives
- (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride
Simple Aliphatic Amines
Comparative Data Table
Key Findings and Implications
- Biological Potential: Thiazole derivatives with chlorophenyl groups may outperform the target in antimicrobial contexts, while the target’s unique structure could be advantageous in neurological drug discovery.
- Safety Profile : Hazard data gaps for the target compound necessitate further study, whereas simpler amines (e.g., dimethylamine HCl) have well-established safety protocols.
Biological Activity
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and an oxolane ring, contributing to its distinctive chemical properties. The molecular formula is , and it can be represented by the following SMILES notation: C1CC(C(C1)N)C(C)N.Cl.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as a ligand for various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest potential roles in neurotransmission and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors may influence mood and cognitive functions.
- Antimicrobial Properties : Preliminary tests have shown activity against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation markers in vitro, pointing towards therapeutic applications in inflammatory diseases.
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective properties, this compound demonstrated significant reductions in neuronal apoptosis in cultured cells exposed to oxidative stress. This suggests potential applications in neurodegenerative diseases.
- Antimicrobial Activity : A series of assays revealed that the compound inhibited the growth of Gram-positive bacteria, with an IC50 value comparable to established antibiotics. This finding supports further exploration into its use as an antimicrobial agent.
- Inflammatory Response Modulation : In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This highlights its potential utility in managing inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neurotransmitter Modulation | Modulates receptor activity | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production |
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (2-Cyclopropyl-3-methyloxolan-3-yl)amine | Lacks hydrochloride salt | Moderate neuroactivity |
| (2-Cyclopropyl-3-methyloxolan-3-yl)methanol | Contains hydroxyl group | Lower antimicrobial activity |
| (2-Cyclopropyl-3-methyloxolan-3-yl)methanone | Contains carbonyl group | Different metabolic pathways |
Q & A
Q. How to address inconsistencies in reported melting points across studies?
- Methodological Answer : Standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere). Compare to literature values for analogs (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) to identify polymorphic forms. Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable crystalline phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
